molecular formula C20H12N2O5 B3826069 6,6'-oxydi(4-quinolinecarboxylic acid)

6,6'-oxydi(4-quinolinecarboxylic acid)

Cat. No. B3826069
M. Wt: 360.3 g/mol
InChI Key: ZOAALTOEKBGVEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Quinolinecarboxylic acid is a heterocyclic compound . It has been used in the coupling reaction with a diamine linker . An analogue of 4-quinolinecarboxylic acid, brequinar sodium, was used to inhibit dihydroorotate dehydrogenase and the de novo biosynthesis of pyrimidine . It showed anti-tumor activity against L1210 leukemia and B16 melanoma .


Synthesis Analysis

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on the spectro-analytical data .


Molecular Structure Analysis

The molecular formula of 4-Quinolinecarboxylic acid is C10H7NO2 . The SMILES string is OC(=O)c1ccnc2ccccc12 .


Chemical Reactions Analysis

Carboxylic acids can act as weak bases when the carbonyl oxygen accepts a proton from a strong acid, such as H2SO4 or HClO4 . This protonation enhances the reactivity of the acid, making it more reactive toward nucleophiles .


Physical And Chemical Properties Analysis

4-Quinolinecarboxylic acid has a melting point of 254-255 °C (lit.) .

Mechanism of Action

Quinoline-4-carboxylic acid derivatives have shown remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . The putative binding sites of the most potent inhibitors were inferred from molecular docking simulations using homology models based on the h-PLAP structure .

Safety and Hazards

4-Quinolinecarboxylic acid is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It’s recommended to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

6-(4-carboxyquinolin-6-yl)oxyquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c23-19(24)13-5-7-21-17-3-1-11(9-15(13)17)27-12-2-4-18-16(10-12)14(20(25)26)6-8-22-18/h1-10H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAALTOEKBGVEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1OC3=CC4=C(C=CN=C4C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Carboxyquinolin-6-yl)oxyquinoline-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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